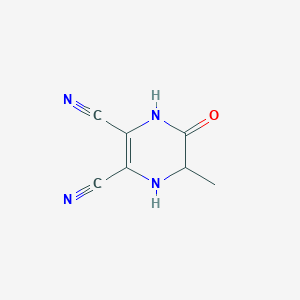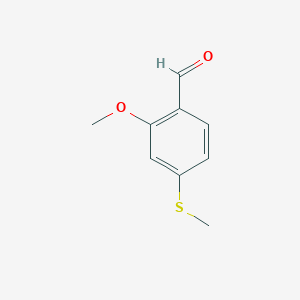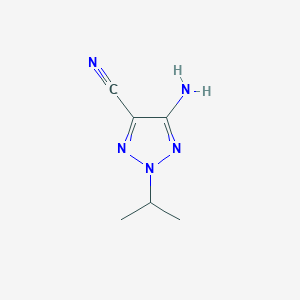![molecular formula C8H18N2O3 B8639750 tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate](/img/structure/B8639750.png)
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate
描述
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an aminooxy group, a methyl group, and a tert-butyl ester group. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate typically involves the reaction of 2-aminoethanol with methyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with tert-butyl chloroformate to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process typically includes steps such as mixing, reaction, separation, and purification.
化学反应分析
Types of Reactions
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the aminooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitroso derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted carbamates and esters.
科学研究应用
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. The compound can also interact with cellular pathways, modulating various biochemical processes.
相似化合物的比较
Similar Compounds
- (2-Aminooxy-ethyl)-methyl-carbamic acid ethyl ester
- (2-Aminooxy-ethyl)-methyl-carbamic acid isopropyl ester
- (2-Aminooxy-ethyl)-methyl-carbamic acid benzyl ester
Uniqueness
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its specific reactivity and applications.
属性
分子式 |
C8H18N2O3 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
tert-butyl N-(2-aminooxyethyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10(4)5-6-12-9/h5-6,9H2,1-4H3 |
InChI 键 |
SQGVTSILTDRAAI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CCON |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
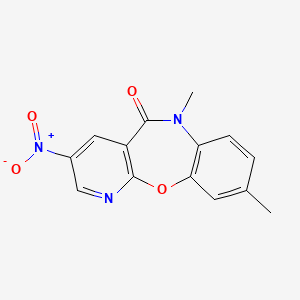


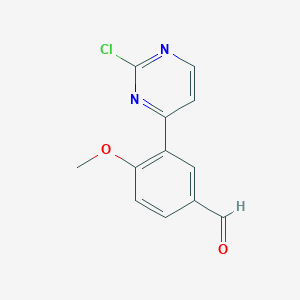
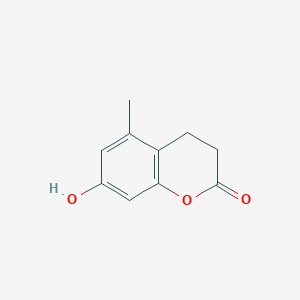
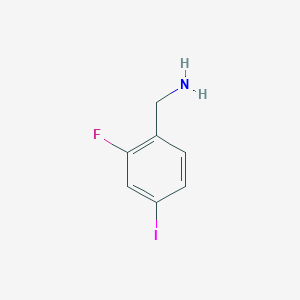

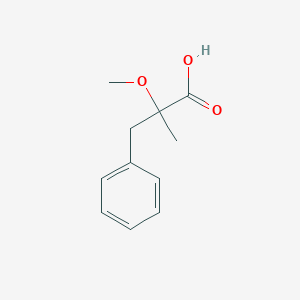
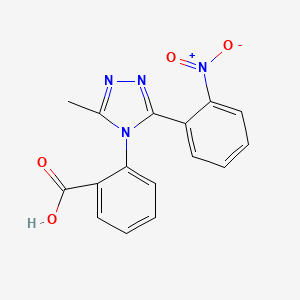

![N-[4-(Hydroxymethyl)benzyl]acetamide](/img/structure/B8639735.png)
